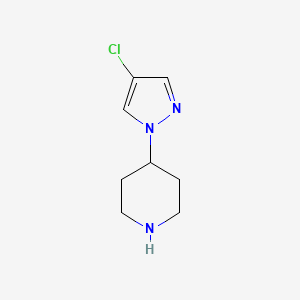
4-(4-chloro-1H-pyrazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-1H-pyrazol-1-yl)piperidine is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a 4-chloro-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-chloro-1H-pyrazole with piperidine under specific conditions. One common method includes:
Starting Materials: 4-chloro-1H-pyrazole and piperidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-chloro-1H-pyrazole is added to a solution of piperidine and potassium carbonate in DMF. The mixture is heated to around 100°C for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-chloro-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
4-(4-chloro-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole-containing compounds with biological targets.
作用機序
The mechanism of action of 4-(4-chloro-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Similar Compounds
- **4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-(4-BOC-piperidyl)-4-iodopyrazole
Uniqueness
4-(4-chloro-1H-pyrazol-1-yl)piperidine is unique due to the presence of both a piperidine ring and a chlorinated pyrazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C8H12ClN3 |
|---|---|
分子量 |
185.65 g/mol |
IUPAC名 |
4-(4-chloropyrazol-1-yl)piperidine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-11-12(6-7)8-1-3-10-4-2-8/h5-6,8,10H,1-4H2 |
InChIキー |
QIVLZAHUIMYJEM-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C=C(C=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
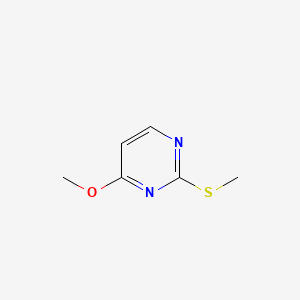
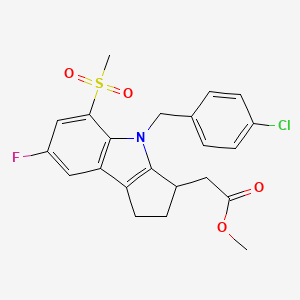
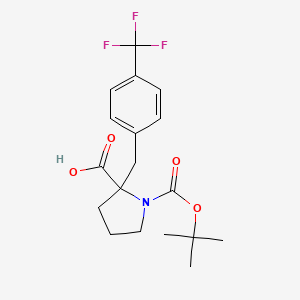
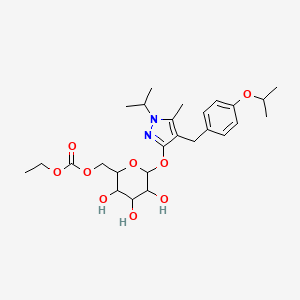
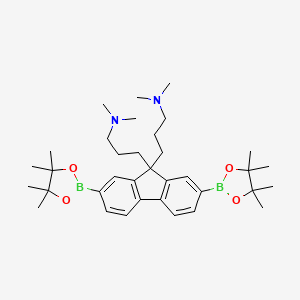
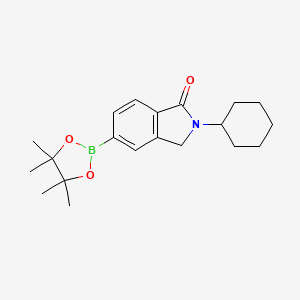
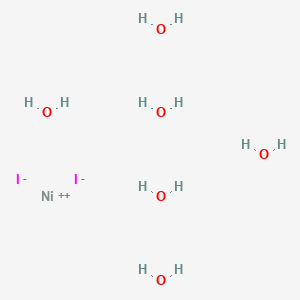

-yl)methanone](/img/structure/B12508296.png)
![5-(Dimethylamino)thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B12508302.png)
![1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B12508305.png)
![4-methyl-N-[(3-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B12508310.png)

